molecular formula C5H7BF5K B2960086 Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate CAS No. 2416056-32-9

Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate

Cat. No.: B2960086
CAS No.: 2416056-32-9
M. Wt: 212.01
InChI Key: WXSRQWYFCSKBAE-UHFFFAOYSA-N
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Description

Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate is a chemical compound with the molecular formula C5H7BF5K It is a potassium salt of a boronic acid derivative, known for its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate typically involves the reaction of 2,2-difluoro-3,3-dimethylcyclopropylboronic acid with potassium trifluoroborate under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and solvent choice are optimized to achieve high yields.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a building block for complex molecular structures.

Biology: It has applications in bioconjugation techniques, where it is used to label biomolecules for imaging and tracking purposes.

Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in the synthesis of pharmaceuticals.

Industry: Its unique properties make it valuable in the development of advanced materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate exerts its effects involves its interaction with various molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical applications.

Comparison with Similar Compounds

  • Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)boronic acid

  • Potassium trifluoroborate salts of other cyclopropyl derivatives

Uniqueness: Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate stands out due to its unique combination of fluorine atoms and the cyclopropyl ring, which imparts distinct chemical reactivity and stability compared to other similar compounds.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its continued study and development hold promise for future advancements in various fields.

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Properties

IUPAC Name

potassium;(2,2-difluoro-3,3-dimethylcyclopropyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BF5.K/c1-4(2)3(5(4,7)8)6(9,10)11;/h3H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSRQWYFCSKBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1C(C1(F)F)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BF5K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416056-32-9
Record name potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroboranuide
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